EFdA-TP tetraammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

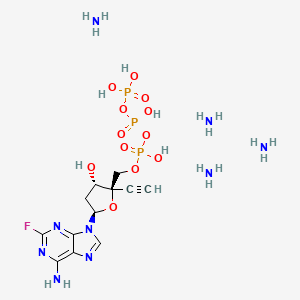

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXJXKWSDXUOZ-OCSZSNTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FN9O12P3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EFdA-TP tetraammonium mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of EFdA-TP Tetraammonium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir or MK-8591, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a novel mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike all approved NRTIs that lack a 3'-hydroxyl group, EFdA retains this moiety, yet demonstrates unparalleled anti-HIV-1 activity. Its active form, EFdA-5'-triphosphate (EFdA-TP), is a highly efficient substrate for HIV-1 reverse transcriptase (RT) and inhibits its function through multiple, complex mechanisms. This versatility may explain the high barrier to the development of viral resistance.[1] This document provides a detailed overview of the core mechanisms of EFdA-TP, summarizes key quantitative data, outlines experimental protocols used in its characterization, and visualizes its molecular interactions and pathways.

Core Mechanism of Action: A Multi-Pronged Inhibition Strategy

EFdA-TP's primary distinction lies in its multifaceted approach to inhibiting HIV-1 RT, setting it apart from traditional NRTIs that act solely as obligate chain terminators.[2] The core of its action involves not just terminating DNA synthesis but fundamentally disrupting the translocation process of the reverse transcriptase enzyme.

Translocation-Defective Inhibition

The principal mechanism of action is as a translocation-defective RT inhibitor (TDRTI) , also referred to as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[2][3] After HIV-1 RT incorporates EFdA monophosphate (EFdA-MP) into the nascent viral DNA, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket within the RT enzyme, defined by residues such as Ala-114, Tyr-115, and Met-184.[3][4] This interaction creates a steric hindrance that physically blocks the enzyme from translocating—or moving—to the next position on the template strand.[3][5] This stalling of the enzyme effectively terminates further DNA synthesis, making EFdA-MP a de facto immediate chain terminator despite possessing a 3'-OH group.[2][3]

Immediate vs. Delayed Chain Termination

The inhibitory effect of EFdA-TP is highly dependent on the local nucleic acid template sequence.[6] This leads to two distinct inhibitory outcomes:

-

Immediate Chain Termination (ICT): In many sequence contexts, the translocation block is so profound that DNA synthesis is halted immediately after the incorporation of EFdA-MP.[6][7]

-

Delayed Chain Termination (DCT): In other sequences, the enzyme can incorporate one additional nucleotide after EFdA-MP before synthesis is permanently halted.[6][7] In these cases, the 4'-ethynyl group clashes with the "primer grip" region of RT, leading to the dissociation of the primer and cessation of synthesis.[2]

This sequence-dependent versatility adds a layer of complexity and robustness to its antiviral activity.[1]

Efficient Incorporation and Misincorporation

Pre-steady-state kinetic studies have revealed that HIV-1 RT incorporates EFdA-TP with a higher efficiency than the natural substrate, dATP.[3][8] This preferential uptake ensures its potent antiviral effect even at low intracellular concentrations. Furthermore, RT can efficiently misincorporate EFdA-MP against the wrong template base (e.g., G, A, or C).[6] The resulting mismatched primers are extremely difficult for RT to extend and are also protected from phosphorolytic excision, creating a dead-end complex that irreversibly halts reverse transcription.[6]

Quantitative Analysis

The potency and unique mechanism of EFdA-TP are substantiated by extensive quantitative data from biochemical and cellular assays.

Table 1: Kinetic Parameters of EFdA-TP Incorporation by HIV-1 RT

This table summarizes the pre-steady-state kinetic parameters for the incorporation of EFdA-TP compared to the natural nucleotide dATP. The efficiency of incorporation is calculated as kpol/Kd or kcat/Km.

| Parameter | EFdA-TP | dATP | Fold Difference (EFdA-TP vs dATP) | Reference |

| kpol (s⁻¹) | Value not specified | Value not specified | - | [8] |

| Kd (µM) | Value not specified | Value not specified | - | [8] |

| Incorporation Efficiency | Not specified | Not specified | >2-fold higher for EFdA-TP | [8] |

| Comparative Efficiency | - | - | 1.6 to 3.2-fold higher for EFdA-TP | [9] |

Note: Specific values for kpol (maximal rate of polymerization) and Kd (dissociation constant) can vary based on experimental conditions and the specific template-primer used.

Table 2: Antiviral Potency and Cytotoxicity

This table presents the 50% effective concentration (EC50) of EFdA against various HIV-1 strains and its 50% cytotoxic concentration (CC50), highlighting its high selectivity index.

| Assay Type | Cell Line/Virus Strain | EC50 | CC50 | Selectivity Index (CC50/EC50) | Reference |

| Antiviral Activity | HIV-1JR-CSF in PBMCs | 0.25 nM | >46 µM | 184,000 | [10] |

| Antiviral Activity | HIV-1IIIb in MT4 cells | 73 pM | >10 µM | >136,986 | [2] |

| Antiviral Activity | Wild-Type HIV-1 | As low as 50 pM | - | - | [11] |

| Antiviral Activity | Treatment-Naive Chimeric Viruses | 1.4 nM (median) | - | - | [9] |

| Cytotoxicity | CaSki cells (72h) | - | 41.11 ± 8.78 µg/ml | >1 x 10³ | [12] |

Table 3: Intracellular Pharmacokinetics

The prolonged intracellular half-life of the active EFdA-TP metabolite is a key factor in its sustained antiviral activity, allowing for the possibility of long-acting formulations.

| Parameter | Cell Type | Value | Reference |

| Intracellular Half-life (EFdA-TP) | Rhesus Macaque PBMCs | >72 hours | [10] |

| Intracellular Concentration (10 mg dose) | Human PBMCs | 0.983 pmol/10⁶ cells | [2] |

| Intracellular Concentration (0.5 mg dose) | Human PBMCs | 0.116 pmol/10⁶ cells | [2] |

Key Experimental Protocols

The elucidation of EFdA-TP's mechanism relied on several key biochemical and biophysical techniques.

Pre-Steady-State Kinetic Analysis

This method is used to determine the kinetic parameters of a single nucleotide incorporation event by HIV-1 RT.

-

Objective: To measure the rate of polymerization (kpol) and the dissociation constant (Kd) for EFdA-TP and dATP.

-

Methodology:

-

A solution containing HIV-1 RT (e.g., 50 nM) and a specific DNA template/primer (T/P) substrate (e.g., 50 nM) is prepared in a reaction buffer.

-

This enzyme-substrate complex is rapidly mixed with a solution containing MgCl₂ and varying concentrations of either EFdA-TP or dATP (e.g., 1–50 µM) using a rapid quench-flow instrument.

-

The reaction is allowed to proceed for very short time intervals (e.g., 0.005 to 2 seconds).

-

The reaction is abruptly stopped (quenched) by adding a solution of 150 mM EDTA.

-

The reaction products (extended primers) are separated by denaturing polyacrylamide gel electrophoresis and quantified.

-

The observed rates at each nucleotide concentration are fitted to a hyperbolic equation to determine the kpol and Kd.[6]

-

Primer Extension Assays

These assays are used to visualize the termination of DNA synthesis at specific points.

-

Objective: To determine if EFdA-TP acts as an immediate or delayed chain terminator and to assess its sequence dependency.

-

Methodology:

-

A labeled DNA primer is annealed to a DNA or RNA template.

-

The template/primer substrate is incubated with HIV-1 RT.

-

A mixture of all four dNTPs (at a concentration like 1 µM) and increasing concentrations of EFdA-TP (e.g., 0–1000 nM) are added to initiate DNA synthesis.[5]

-

The reaction is allowed to proceed for a set time (e.g., 15 minutes).[5]

-

The reaction is stopped, and the DNA products are denatured and resolved on a sequencing gel.

-

The positions where DNA synthesis is halted correspond to the sites of EFdA-MP incorporation, which are visualized by autoradiography or fluorescence imaging.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics between the nucleotide triphosphate and the RT-DNA complex.

-

Objective: To determine the association (kₐ) and dissociation (kd) rate constants for EFdA-TP binding to HIV-1 RT.

-

Methodology:

-

HIV-1 RT is covalently cross-linked to a DNA template/primer substrate.

-

This complex is immobilized on the surface of an SPR sensor chip.

-

Solutions containing various concentrations of EFdA-TP are flowed over the chip surface.

-

The binding and dissociation of EFdA-TP to the RT-DNA complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are analyzed using a suitable binding model (e.g., a two-state reaction protocol) to calculate the kinetic constants (kₐ, kd) and the equilibrium dissociation constant (Kd).[6]

-

Signaling Pathways and Experimental Workflows

dot

Caption: Overall mechanism of EFdA-TP action.

dot

Caption: Experimental workflow for pre-steady-state kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Investigation of Resistance to Islatravir Conferred by Mutations in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiretroviral potency of 4′-ethnyl-2′-fluoro-2′-deoxyadenosine, tenofovir alafenamide and second-generation NNRTIs across diverse HIV-1 subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]

- 11. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: An In-depth Technical Guide to the Immediate and Delayed Chain Termination Mechanisms of EFdA-TP

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP), the active form of the potent nucleoside reverse transcriptase inhibitor (NRTI) islatravir (MK-8591), exhibits a unique and multifaceted mechanism of action against HIV-1 reverse transcriptase (RT). Unlike conventional NRTIs that act solely as obligate chain terminators, EFdA-TP employs a dual strategy of immediate and delayed chain termination, contributing to its exceptional antiviral potency and high barrier to resistance. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The development of effective antiretroviral therapies remains a cornerstone of HIV-1 management. Nucleoside reverse transcriptase inhibitors (NRTIs) are a critical class of drugs that target the viral reverse transcriptase enzyme, a key component in the viral replication cycle. EFdA (islatravir) has emerged as a highly promising NRTI, demonstrating picomolar potency against wild-type and drug-resistant HIV-1 strains.[1][2] A key to its efficacy lies in the unique functionality of its triphosphate form, EFdA-TP, which acts as a translocation-defective reverse transcriptase inhibitor (TDRTI).[2][3][4] This guide delves into the intricate molecular mechanisms that underpin the dual inhibitory actions of EFdA-TP: immediate and delayed chain termination.

The Dual Mechanism of EFdA-TP

EFdA-TP's inhibitory activity is not a simple, single-step process. Instead, it leverages a sophisticated, context-dependent dual mechanism that ultimately halts viral DNA synthesis.

Immediate Chain Termination (ICT)

Despite possessing a 3'-hydroxyl group, which is typically absent in chain-terminating NRTIs, EFdA-TP can function as a de facto immediate chain terminator.[5] This is primarily due to its nature as a translocation-defective inhibitor. After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, the 4'-ethynyl group of EFdA interacts with a hydrophobic pocket in the RT active site.[2][3] This interaction impedes the translocation of the primer, a crucial step for the addition of the next nucleotide.[1][2][3] The stalled RT-DNA complex effectively results in immediate chain termination.

Delayed Chain Termination (DCT)

In certain sequence contexts, the translocation of the EFdA-MP-terminated primer is not completely blocked, allowing for the incorporation of one more nucleotide.[1][5] However, the presence of EFdA-MP at the penultimate position creates a steric clash with the "primer grip" region of RT upon the next translocation attempt.[1] This clash prevents further primer extension, leading to delayed chain termination.[1] A significant advantage of this delayed termination is the protection of the EFdA-MP-terminated primer from phosphorolytic excision, a common mechanism of NRTI resistance.[5]

Misincorporation and Mismatched Primer Termination

Adding to its multifaceted inhibitory profile, EFdA-TP can be efficiently misincorporated by HIV-1 RT at sites opposite to non-complementary template bases.[5] The resulting mismatched primers are extremely difficult for RT to extend, creating an additional pathway to terminate DNA synthesis.[5]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of EFdA-TP with HIV-1 RT and its antiviral activity.

Table 1: In Vitro Antiviral Activity of EFdA

| Cell Line | HIV-1 Strain | EC50 (nM) | Reference |

| Activated PBMCs | Wild-Type | 0.05 | [3][4] |

| MT4 | HIV-1 IIIB | 0.073 (73 pM) | [1] |

| MT4 | HIV-2 EHO | 0.098 (98 pM) | [1] |

| TZM-bl | Wild-Type | 0.9 ± 0.2 | [6] |

| MAGIC-5A | HIV-2 (Group A) | 0.58 ± 0.13 | [1] |

| MAGIC-5A | HIV-2 (Group B) | 0.55 ± 0.16 | [1] |

| CEMss | HIV-2 ROD9 | 0.038 (38 pM) | [1] |

| CEMss | HIV-1 NL4-3 | 0.120 (120 pM) | [1] |

Table 2: Biochemical Inhibition of HIV-1 Reverse Transcriptase by EFdA-TP

| Parameter | Value | Conditions | Reference |

| IC50 | |||

| EFdA-TP | 14 nM | DNA/DNA template | [5] |

| Dissociation Constant (Kd) | |||

| EFdA-TP | ~10-fold lower than dATP | Td20/Pd37 template/primer | [5] |

| Incorporation Efficiency (kpol/Kd) | |||

| EFdA-TP | 0.8 to 2.3-fold higher than dATP | Dependent on template sequence | [5] |

| EFdA-TP | 2-fold higher than dATP | - | [7] |

| Misincorporation | |||

| EFdA-TP vs. G | More efficient than vs. A or C | - | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the dual mechanism of EFdA-TP.

Primer Extension Assay for Chain Termination Analysis

This assay is used to visualize the termination of DNA synthesis by EFdA-TP at specific positions on a template.

Materials:

-

5'-radiolabeled (e.g., [γ-³²P]ATP) or fluorescently labeled DNA primer

-

DNA or RNA template

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

EFdA-TP and natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)

-

MgCl₂

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

-

Annealing: Anneal the labeled primer to the template DNA by heating to 90°C for 3 minutes and then slowly cooling to room temperature.

-

Reaction Setup: In a microcentrifuge tube, combine the annealed primer/template (20 nM final concentration), HIV-1 RT (20 nM final concentration), and reaction buffer.

-

Inhibitor Addition: Add varying concentrations of EFdA-TP to different reaction tubes. Include a no-inhibitor control and a control with a known chain terminator (e.g., ddATP).

-

Initiation: Initiate the reaction by adding MgCl₂ to a final concentration of 6 mM.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reactions by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the desired separation is achieved.

-

Visualization: Visualize the DNA fragments by autoradiography (for radiolabeled primers) or fluorescence imaging. The positions of the terminated fragments indicate where EFdA-MP was incorporated and DNA synthesis was halted.

Pre-steady-state Kinetics (Quench-Flow) for Incorporation Efficiency

This technique measures the rate of single nucleotide incorporation, allowing for the determination of the kinetic parameters K_d (dissociation constant) and k_pol (polymerization rate).

Materials:

-

Rapid quench-flow instrument

-

Recombinant HIV-1 RT

-

Primer/template DNA duplex

-

EFdA-TP and dATP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl)

-

MgCl₂

-

Quench Solution (e.g., 0.5 M EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Complex Formation: Pre-incubate HIV-1 RT with the primer/template DNA to form the RT-DNA complex.

-

Rapid Mixing: In the quench-flow instrument, rapidly mix the RT-DNA complex with a solution containing EFdA-TP (or dATP) and MgCl₂.

-

Time Course: Allow the reaction to proceed for very short, defined time intervals (milliseconds to seconds).

-

Quenching: After each time interval, rapidly quench the reaction by mixing with the quench solution (EDTA).

-

Analysis: Analyze the reaction products on a denaturing polyacrylamide gel to separate the unextended primer from the extended product.

-

Quantification: Quantify the amount of extended product at each time point.

-

Data Fitting: Plot the product concentration versus time. The data are typically fit to a burst equation to determine the rate of the first nucleotide incorporation (k_obs).

-

Kinetic Parameters: By measuring k_obs at various nucleotide concentrations, the values for K_d and k_pol can be determined by fitting the data to a hyperbolic equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of EFdA-TP to the HIV-1 RT-DNA complex, providing insights into the affinity of the interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

HIV-1 RT

-

Biotinylated DNA primer/template

-

Streptavidin

-

EFdA-TP and dATP

-

Running Buffer (e.g., HBS-EP)

Procedure:

-

Surface Preparation: Immobilize streptavidin on the sensor chip surface.

-

Ligand Capture: Capture the biotinylated primer/template DNA onto the streptavidin-coated surface.

-

Analyte Injection: Inject a solution of HIV-1 RT over the surface to form the RT-DNA complex.

-

Inhibitor Binding: Inject different concentrations of EFdA-TP (or dATP) over the RT-DNA complex and monitor the change in the SPR signal in real-time.

-

Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regeneration: Regenerate the sensor surface to remove the bound RT and inhibitor.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Visualizations

The following diagrams illustrate the dual mechanism of EFdA-TP and the workflows of the key experimental assays.

Caption: Dual inhibitory mechanism of EFdA-TP.

Caption: Workflow for the Primer Extension Assay.

Caption: Workflow for Pre-steady-state Kinetics.

Conclusion

The dual mechanism of immediate and delayed chain termination, coupled with efficient misincorporation, provides a powerful and robust strategy for the inhibition of HIV-1 reverse transcriptase by EFdA-TP. This multifaceted approach not only explains the remarkable potency of islatravir but also suggests a high barrier to the development of drug resistance. A thorough understanding of these intricate mechanisms, facilitated by the quantitative data and experimental protocols presented in this guide, is crucial for the ongoing development of novel and durable antiretroviral therapies. The continued investigation into the unique properties of translocation-defective RT inhibitors like EFdA will undoubtedly pave the way for the next generation of HIV-1 treatments.

References

- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor* | Semantic Scholar [semanticscholar.org]

Structural basis of EFdA-TP interaction with HIV-1 reverse transcriptase

An In-depth Technical Guide on the Structural Basis of EFdA-TP Interaction with HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group. Its potent antiviral activity stems from its triphosphate form, EFdA-TP, which interacts with the HIV-1 reverse transcriptase (RT) in a multifaceted manner. This technical guide elucidates the structural and molecular basis of this interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Molecular Mechanism of Action

EFdA-TP inhibits HIV-1 RT through several distinct mechanisms, making it a highly effective antiviral agent.[1][2] The primary mechanism is the inhibition of translocation after its incorporation into the nascent DNA chain.[3][4][5] This classifies EFdA as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI).[2][4]

The key to EFdA-TP's potency lies in the interaction of its 4'-ethynyl group with a conserved hydrophobic pocket within the polymerase active site of HIV-1 RT.[2][3][5][6][7] This interaction enhances the binding affinity of EFdA-TP to the enzyme, in some cases even more efficiently than the natural substrate, dATP.[3][5][8]

The multiple mechanisms of EFdA-TP inhibition include:

-

Immediate Chain Termination: Despite possessing a 3'-OH group, the strong binding and subsequent translocation inhibition effectively halt DNA synthesis immediately after incorporation, acting as a de facto immediate chain terminator.[1][2]

-

Delayed Chain Termination: In some sequence contexts, EFdA allows for the incorporation of one additional nucleotide before causing a steric clash that prevents further DNA synthesis.[1][2][9]

-

Facile Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP, leading to mismatched primers that are difficult to extend.[1][9]

These combined mechanisms contribute to the high genetic barrier to resistance against EFdA.[10]

Structural Insights into the EFdA-TP-RT Interaction

Crystallographic studies of the HIV-1 RT in complex with a DNA substrate and incoming EFdA-TP have provided high-resolution insights into the molecular interactions driving its inhibitory activity.[2][9]

The 4'-ethynyl group of EFdA-TP fits into a preformed hydrophobic pocket defined by the conserved residues Ala-114, Tyr-115, Phe-160, and Met-184, as well as the aliphatic portion of Asp-185.[3][5][6][9] These extensive hydrophobic interactions are crucial for the high binding affinity and the subsequent translocation-defective mechanism.[9] The 3'-OH group of EFdA-TP forms a hydrogen bond with its own β-phosphate, further stabilizing its conformation in the active site.[9]

After incorporation, the 4'-ethynyl group of the now primer-terminal EFdA-monophosphate (EFdA-MP) hinders the translocation of the primer-template complex, which is a necessary step for the binding of the next nucleotide.[2][4] This steric hindrance is a key determinant of EFdA's function as a translocation inhibitor.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and interaction of EFdA and its triphosphate form with HIV-1 and its reverse transcriptase.

Table 1: Antiviral Activity and Inhibition Constants

| Compound | Parameter | Value | Cell Line/Conditions | Reference |

| EFdA | EC₅₀ | 0.05 nM | Activated PBMCs | [3][4][5] |

| EFdA | EC₅₀ | 50 pM | Phytohemagglutinin-activated PBMCs | [4] |

| EFdA | EC₅₀ | 73 pM | MT4 cells (HIV-1IIIb) | [2] |

| EFdA-TP | IC₅₀ | 14 nM | In vitro primer extension assay | [3] |

Table 2: Pre-Steady-State Kinetic Parameters for EFdA-TP Incorporation

| Enzyme | Substrate | Kd (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |

| Wild-Type HIV-1 RT | dATP | - | - | - | [8] |

| Wild-Type HIV-1 RT | EFdA-TP | - | - | >2-fold more efficient than dATP | [8] |

| M184V HIV-1 RT | EFdA-TP | - | - | 2-fold increased efficiency (DNA template) | [11] |

| M184V HIV-1 RT | EFdA-TP | - | - | 3-fold decreased efficiency (RNA template) | [11] |

| M184V/A114S HIV-1 RT | EFdA-TP | - | - | 5.4-fold reduced efficiency (DNA template) | [11] |

| M184V/A114S HIV-1 RT | EFdA-TP | - | - | 181-fold reduced efficiency (RNA template) | [11] |

Table 3: Resistance Profile of EFdA

| Mutation | Fold Change in Susceptibility | Reference |

| M184V | ~8-fold resistance | [10] |

| A114S | ~2-fold resistance | [10] |

| A114S/M184V | ~24-fold resistance | [10] |

| K65R | Hypersensitive | [2][10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of EFdA-TP with HIV-1 RT.

Recombinant HIV-1 Reverse Transcriptase Expression and Purification

-

Expression: The p66 and p51 subunits of HIV-1 RT are typically expressed in E. coli BL21(DE3) cells using a co-expression plasmid system.[4] Expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at an OD₆₀₀ of 0.8, followed by incubation for 2 hours at 37°C.[4]

-

Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM dithiothreitol, 1 mM PMSF, and 5% glycerol) and lysed by sonication.[3]

-

Purification: The purification protocol often involves several chromatography steps, including anion exchange (DEAE cellulose) and affinity chromatography, to obtain a pure homogeneous p66/p51 heterodimer.[2][3]

Gel-Based Drug Susceptibility and Primer Extension Assays

-

Template-Primer Annealing: A 5'-Cy3-labeled DNA primer is annealed to a DNA or RNA template at a molar ratio of 1:3.[1]

-

Reaction Mixture: The reaction typically contains the annealed template-primer (e.g., 20 nM), purified HIV-1 RT (e.g., 20 nM), dNTPs (e.g., 10 µM), and MgCl₂ (e.g., 6 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl).[1][9]

-

Inhibition Assay: Increasing concentrations of EFdA-TP are added to the reaction mixtures.

-

Reaction and Termination: The reactions are initiated by the addition of MgCl₂ and incubated at 37°C for a specified time (e.g., 15 minutes to 3 hours).[1][9] The reactions are terminated by adding an equal volume of formamide loading buffer.[9]

-

Analysis: The products are resolved on a denaturing polyacrylamide gel and visualized using a phosphorimager or fluorescence scanner.

Pre-Steady-State Kinetic Analysis

-

Rapid Quench-Flow: This technique is used to measure the rates of single nucleotide incorporation events.

-

Reaction Setup: A pre-incubated complex of HIV-1 RT, a 5'-³²P-labeled primer/template, is rapidly mixed with a solution containing EFdA-TP and MgCl₂ in a rapid quench instrument.[12][13]

-

Time Course: The reaction is allowed to proceed for various short time intervals (milliseconds) before being quenched with a solution like EDTA.

-

Analysis: The reaction products are separated by denaturing gel electrophoresis and quantified to determine the rate of incorporation (kpol) and the dissociation constant (Kd).

X-ray Crystallography

-

Complex Formation: The HIV-1 RT/DNA complex is formed by mixing the purified enzyme with the DNA template-primer. To obtain a pre-catalytic complex with EFdA-TP, the inhibitor is added to this mixture.

-

Crystallization: Crystals are grown using the hanging-drop vapor diffusion method.[1] A typical crystallization solution may contain PEG-8000, NaCl, MgCl₂, and a buffer such as MES at a specific pH.[1]

-

Data Collection: Diffraction data are collected from cryo-cooled crystals at a synchrotron source.[11]

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known HIV-1 RT structure as a model, followed by refinement.[14]

Surface Plasmon Resonance (SPR)

-

Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.

-

Analyte Injection: Solutions containing varying concentrations of EFdA-TP are flowed over the sensor surface.

-

Binding Measurement: The binding of EFdA-TP to the immobilized RT is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data to calculate the binding affinity (KD).

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: Interaction of EFdA-TP with the HIV-1 RT active site leading to translocation inhibition.

Caption: General experimental workflow for studying EFdA-TP interaction with HIV-1 RT.

Caption: Logical relationship of EFdA-MP translocation inhibition in HIV-1 RT.

References

- 1. Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and purification of retroviral HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Recombinant expression and purification of HIV-1 RT [protocols.io]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. High-level expression and purification of untagged and histidine-tagged HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recombinant HIV-1 reverse transcriptase: purification, primary structure, and polymerase/ribonuclease H activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. embopress.org [embopress.org]

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of EFdA to EFdA-TP

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action and significant activity against wild-type and drug-resistant strains of HIV-1. A critical aspect of its efficacy is its efficient cellular uptake and subsequent phosphorylation to its active form, EFdA-triphosphate (EFdA-TP). This document provides a comprehensive technical overview of these processes, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Cellular Uptake of EFdA

The entry of EFdA into target cells is a crucial first step for its antiviral activity. Studies have investigated its transport across cellular monolayers to elucidate the primary mechanisms involved.

Transport Mechanisms

Research utilizing Caco-2 and Madin-Darby Canine Kidney II (MDCKII) cell models indicates that EFdA primarily permeates cells via the paracellular route. This is supported by the observation that the apparent permeability coefficient (Papp) of EFdA significantly increases in the presence of a paracellular permeability enhancer. While some findings in Caco-2 cells, such as efflux ratios greater than 2.0, suggest a potential role for active transport mechanisms, EFdA has been shown not to be a substrate for the P-glycoprotein 1 (PGP1) efflux transporter. The transport of EFdA appears to be independent of pH within the physiological range of 5.5 to 7.4.

Quantitative Data on Cellular Permeability

The following table summarizes the apparent permeability coefficients (Papp) of EFdA determined in various in vitro models.

| Cell Line/Tissue Model | EFdA Concentration | Papp (a-b) (cm/s) | Papp (b-a) (cm/s) | Efflux Ratio | Citation |

| Caco-2 | 25 μg/ml | (4.80 ± 1.24) x 10⁻⁷ | Not Reported | Not Reported | |

| Caco-2 | 250 μg/ml | (5.95 ± 1.44) x 10⁻⁷ | Not Reported | Not Reported | |

| MDCKII | 25 μM | < 1 x 10⁻⁶ | Not Reported | Not Reported | |

| MDCKII (with EDTA) | 25 μM | (1.82 ± 0.73) x 10⁻⁶ | (2.88 ± 0.26) x 10⁻⁶ | Not Reported | |

| Excised Human Ectocervical Tissue | Not Specified | 8.34 x 10⁻⁷ | Not Reported | Not Reported |

Intracellular Phosphorylation of EFdA

Once inside the cell, EFdA must be converted to its pharmacologically active triphosphate form, EFdA-TP, through a series of phosphorylation steps catalyzed by host cell kinases.

Phosphorylation Pathway

EFdA is sequentially phosphorylated to EFdA-monophosphate (EFdA-MP), EFdA-diphosphate (EFdA-DP), and finally EFdA-TP. The initial and critical phosphorylation step is primarily carried out by the enzyme deoxycytidine kinase (dCK). The presence of a 3'-OH group on the EFdA molecule, a feature absent in many other NRTIs, is thought to enhance its recognition and phosphorylation by cellular kinases.

Efficiency and Intracellular Persistence

EFdA undergoes highly efficient intracellular phosphorylation, leading to substantial levels of EFdA-TP. Studies comparing EFdA to zidovudine (AZT) have shown that while the initial uptake of AZT may be higher, the phosphorylation of EFdA to its triphosphate form is significantly more efficient. The ratio of EFdA-TP to EFdA-MP is considerably higher than the corresponding ratio for AZT, indicating efficient conversion and/or high stability of EFdA-TP.

A key characteristic of EFdA is the prolonged intracellular half-life of EFdA-TP, which has been reported to be over 72 hours in human peripheral blood mononuclear cells (PBMCs). This long half-life contributes to its sustained antiviral effect.

Quantitative Data on Intracellular Metabolism

The following tables summarize key quantitative data related to the intracellular phosphorylation and persistence of EFdA.

Table 2: Intracellular Concentrations of EFdA-TP in Human PBMCs

| EFdA Dose (in vivo) | Intracellular EFdA-TP (pmol/10⁶ cells) | Citation |

| 0.5 mg | 0.116 | |

| 1 mg | 0.164 | |

| 2 mg | 0.188 | |

| 10 mg | 0.983 | |

| 30 mg | 4.83 |

Table 3: Comparison of Intracellular Half-life of Triphosphate Forms

| Compound | Intracellular Half-life (t₁/₂) | Cell Type | Citation |

| EFdA-TP | >72 hours | Human PBMCs | **** |

| EFdA-TP | 17.2 hours | CEM cells | |

| AZT-TP | 2.8 hours | CEM cells |

Experimental Protocols

This section provides an overview of the methodologies used to assess the cellular uptake and phosphorylation of EFdA.

Bidirectional Transport Assay using Caco-2/MDCKII Cells

This assay is used to determine the permeability of a compound across a cell monolayer, providing insights into its absorption and potential for active transport.

Protocol Steps:

-

Cell Culture: Caco-2 or MDCKII cells are cultured under standard conditions.

-

Seeding: Cells are seeded onto permeable Transwell inserts and cultured until a confluent monolayer is formed.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

For apical-to-basolateral (A-B) transport, EFdA is added to the apical chamber, and samples are collected from the basolateral chamber over time.

-

For basolateral-to-apical (B-A) transport, EFdA is added to the basolateral chamber, and samples are collected from the apical chamber.

-

-

Sample Analysis: The concentration of EFdA in the collected samples is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Intracellular Phosphorylation Assay

This assay is used to determine the levels of EFdA and its phosphorylated metabolites within cells.

Protocol Steps:

-

Cell Culture and Treatment: A specific number of cells (e.g., 10⁶ CEM cells/ml) are incubated with radiolabeled [³H]EFdA at various concentrations for a set period (e.g., 6 hours).

-

Cell Lysis: After incubation, the cells are washed to remove extracellular drug and then lysed, typically with a cold 60% methanol solution, to extract the intracellular nucleosides and nucleotides.

-

Separation by HPLC: The cell extract is injected into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., anion-exchange) to separate EFdA, EFdA-MP, EFdA-DP, and EFdA-TP.

-

Quantification: Fractions are collected from the HPLC at regular intervals (e.g., every minute), and the radioactivity in each fraction is measured using a scintillation counter. The amount of each metabolite is determined by summing the radioactivity in the corresponding peaks.

Conclusion

EFdA demonstrates favorable pharmacokinetic properties at the cellular level, characterized by efficient uptake, robust phosphorylation to its active triphosphate form, and a remarkably long intracellular half-life of EFdA-TP. These attributes contribute significantly to its high potency and sustained antiviral activity. The experimental protocols detailed herein provide a foundation for further research into the cellular pharmacology of EFdA and other novel nucleoside analogs.

EFdA-TP as a Click Chemistry Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant applications in antiviral drug development.[1][2] Beyond its therapeutic potential, the presence of a terminal alkyne group at the 4' position of its sugar moiety makes EFdA-TP a valuable reagent for "click chemistry."[1] This guide provides a comprehensive overview of the utilization of EFdA-TP in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. We will delve into the core principles, provide detailed experimental protocols, present quantitative data, and visualize key processes to empower researchers in leveraging this versatile molecule.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the covalent ligation of an alkyne-containing molecule (like EFdA-TP) with an azide-containing molecule.[3] This powerful conjugation strategy opens up a myriad of possibilities for labeling, tracking, and functionalizing nucleic acids in complex biological systems.

Core Concepts: The Click Chemistry Reaction

The fundamental reaction involves the [3+2] cycloaddition between the terminal alkyne of EFdA-TP and an organic azide, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][4] To enhance the stability and catalytic activity of the copper(I) ion, and to protect biomolecules from oxidative damage, a chelating ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[1][4]

Quantitative Data

While specific kinetic data for the click reaction of EFdA-TP is not extensively published, the CuAAC reaction is generally characterized by high yields and rapid reaction rates, often reaching completion within 15 to 60 minutes at room temperature.[1][4] The efficiency of the reaction is influenced by several factors, including the concentrations of reactants, catalyst, and ligand, as well as the solvent system. For bioconjugation applications, quantitative or near-quantitative yields are typically expected under optimized conditions.[5]

The inhibitory activity of EFdA-TP against HIV-1 reverse transcriptase is well-documented and provides a measure of its biological activity prior to its use in click chemistry.

| Parameter | Value | Organism/System | Reference |

| EC₅₀ | As low as 50 pM | Wild-type HIV-1 | [6] |

| Intracellular Half-life (EFdA-TP) | Prolonged | Human and rhesus blood cells | [6] |

| Incorporation Efficiency (vs. dATP) | ~2-fold higher | HIV-1 Reverse Transcriptase | [7] |

| Mitochondrial Toxicity Potential | Low | Human mitochondrial DNA polymerase γ | [8] |

Table 1: Biological and Pharmacological Parameters of EFdA.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of EFdA-TP into DNA

This protocol describes the incorporation of EFdA-TP into a DNA strand using a reverse transcriptase. This is a prerequisite step for subsequent click chemistry labeling of the DNA.

Materials:

-

Template/Primer (T/P) DNA

-

HIV-1 Reverse Transcriptase (RT)

-

EFdA-TP

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl₂)

-

Nuclease-free water

-

EDTA solution (for reaction quenching)

-

DNA purification kit

Procedure:

-

Prepare a reaction mixture containing the T/P DNA, dNTPs (excluding dATP if EFdA-TP is the primary analog), and EFdA-TP in the reaction buffer.

-

Initiate the reaction by adding HIV-1 RT.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), depending on the desired length of the product.

-

Stop the reaction by adding EDTA solution.

-

Purify the EFdA-MP-containing DNA product using a suitable DNA purification kit to remove unincorporated nucleotides and enzyme.

-

Verify the incorporation and purity of the product using gel electrophoresis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on EFdA-Incorporated DNA

This protocol outlines the click chemistry reaction to label the alkyne-modified DNA from Protocol 1 with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

EFdA-incorporated DNA

-

Azide-functionalized molecule (e.g., Azide-fluorophore)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

THPTA or TBTA ligand solution (e.g., 200 mM in water or DMSO/tBuOH)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., PBS)

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, dissolve the EFdA-incorporated DNA in the reaction buffer.

-

Add the azide-functionalized molecule. The molar excess will depend on the specific application and may require optimization (typically 4-50 equivalents).[1][4]

-

Prepare the catalyst premix by incubating CuSO₄ and the THPTA/TBTA ligand in a 1:2 molar ratio for a few minutes.[4]

-

Add the catalyst premix to the reaction mixture (e.g., 25 equivalents relative to the azide).[4]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[4]

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.[1][4]

-

Purify the labeled DNA product using ethanol precipitation or a suitable purification column to remove the catalyst and excess reagents.[1][9]

Experimental Workflow and Visualization

The overall process of using EFdA-TP as a click chemistry reagent involves two main stages: enzymatic incorporation and the chemical click reaction. This workflow allows for the site-specific labeling of newly synthesized DNA.

Applications in Research and Drug Development

The ability to specifically label DNA synthesized in the presence of EFdA-TP has numerous applications:

-

Antiviral Research: Visualizing the sites of action of EFdA within viral replication complexes.

-

Cell Proliferation Studies: As an alternative to BrdU or EdU for labeling newly synthesized DNA in cells.[10]

-

DNA Damage and Repair: Tracking the fate of EFdA-containing DNA and its interaction with cellular repair machinery.

-

Drug Delivery: Conjugating EFdA-modified oligonucleotides to drug delivery vehicles or imaging agents.

-

Diagnostic Assays: Developing sensitive assays for detecting reverse transcriptase activity.

Conclusion

EFdA-TP stands out as a dual-function molecule, acting as both a potent antiviral agent and a versatile tool for bioorthogonal chemistry. Its terminal alkyne group provides a handle for robust and specific covalent modification via the copper-catalyzed azide-alkyne cycloaddition reaction. The protocols and conceptual framework provided in this guide are intended to facilitate the adoption of EFdA-TP as a click chemistry reagent in a wide range of research and development settings, ultimately enabling deeper insights into complex biological processes and advancing the development of novel therapeutic and diagnostic strategies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. confluore.com.cn [confluore.com.cn]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of EFdA and its Triphosphorylated Form: An In-depth Technical Guide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA, also known as Islatravir or MK-8591) is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1), including drug-resistant strains.[1] Its unique mechanism of action and favorable pharmacokinetic profile have made it a compound of great interest in antiviral drug development.[2] Understanding the physicochemical properties of EFdA and its active triphosphorylated metabolite, EFdA-triphosphate (EFdA-TP), is crucial for formulation development, optimizing delivery, and predicting its behavior in biological systems. This technical guide provides a detailed overview of the known physicochemical characteristics of both EFdA and EFdA-TP, outlines relevant experimental protocols, and visualizes key molecular interactions and metabolic pathways.

Physicochemical Properties

The physicochemical properties of EFdA have been characterized in preformulation studies, revealing a compound with favorable characteristics for development.[3][4] In contrast, specific physicochemical data for the isolated, purified form of EFdA-TP are less readily available in the public domain, with most research focusing on its intracellular activity and stability.[5][6]

Data Presentation

Table 1: Physicochemical Properties of EFdA

| Property | Value | Experimental Conditions | Reference |

| Molecular Formula | C₁₂H₁₂FN₅O₃ | N/A | [7] |

| Molecular Weight | 293.3 g/mol | N/A | [7] |

| Melting Point | ~130 °C | Differential Scanning Calorimetry (DSC) | [3][8] |

| Solubility | [3] | ||

| in Water (pH dependent) | 1508.7 ± 68.4 µg/mL | pH 3 | [3] |

| 799.2 ± 8.7 µg/mL | pH 6 | [3] | |

| in DMSO | >20 mg/mL | Not specified | [3][7] |

| in Ethanol | >10 mg/mL | Not specified | [3] |

| in Acetonitrile | >1 mg/mL | Not specified | [3] |

| Lipophilicity (Log P) | -1.19 | Octanol/water partition coefficient | [3][8] |

| pKa | Not explicitly determined, but pH-dependent solubility suggests partial protonation under acidic conditions. The 2-fluoro substitution alters the pKa of the N1 on the adenine base. | pH-solubility profile | [3][9] |

| Stability | Stable over 21 days | pH 3 to 9 at 25 °C | [3][8] |

| Good stability | 65 °C for 21 days | [3][8] | |

| UV λmax | 260 nm | In HPLC mobile phase | [3][7] |

Table 2: Physicochemical and Pharmacokinetic Properties of EFdA-Triphosphate (EFdA-TP)

| Property | Value | Experimental System | Reference |

| Intracellular Half-life | >72 hours | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |

| 78.5 to 128 hours | In HIV-1 infected individuals | [1] | |

| Solubility | Soluble in aqueous buffers for in vitro assays. Likely soluble in DMSO. | Assumed for experimental setups. | [10][11] |

| Stability | Stable enough for in vitro enzymatic assays. | Assumed for experimental setups. | [4] |

| pKa | Not explicitly determined. The triphosphate moiety will have multiple acidic protons with low pKa values. | Not available |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following protocols are based on published studies of EFdA and general methods for nucleoside analogues.[3][12][13]

Determination of Aqueous Solubility

The solubility of EFdA was determined by adding an excess amount of the compound to buffers of varying pH (e.g., pH 3 to 9).[3] The suspensions are shaken in a temperature-controlled water bath until equilibrium is reached. After filtration or centrifugation to remove undissolved solids, the concentration of EFdA in the supernatant is quantified by a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Determination of Lipophilicity (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach where a known concentration of the compound is dissolved in a mixture of n-octanol and water.[3] The mixture is shaken to allow for partitioning between the two phases. After separation of the layers, the concentration of the compound in both the aqueous and octanolic phases is determined, typically by HPLC. The Log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

Stability Studies

The stability of EFdA is assessed under various conditions of pH, temperature, and light exposure.[3] For pH stability, solutions of EFdA are prepared in buffers of different pH values and stored at a constant temperature. Aliquots are withdrawn at specified time intervals and analyzed by HPLC to determine the remaining concentration of EFdA. Thermal stability is evaluated by incubating solutions at elevated temperatures. Photostability is assessed by exposing solutions to a controlled light source.[3]

pKa Determination

While not explicitly reported for EFdA, the pKa of nucleoside analogues can be determined using methods such as UV-metric or pH-metric titration.[14] In UV-metric titration, changes in the UV absorbance spectrum of the compound are monitored as a function of pH. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration, which corresponds to the inflection point of the titration curve. Computational methods can also be used to predict pKa values.[15]

Synthesis and Purification of EFdA-TP

The triphosphorylated form, EFdA-TP, is typically synthesized from EFdA through a multi-step chemical or chemoenzymatic process. A common chemical method involves the initial phosphorylation to the monophosphate, followed by conversion to the triphosphate. Purification is a critical step and is often achieved using anion-exchange chromatography followed by reverse-phase HPLC to ensure high purity for biological assays.

Visualizations

Cellular Uptake and Phosphorylation of EFdA

The following diagram illustrates the process by which EFdA enters a target cell and is converted to its active triphosphate form.

Caption: Cellular uptake and subsequent phosphorylation of EFdA to its active form, EFdA-TP.

Mechanism of Action of EFdA-TP

This diagram depicts the interaction of EFdA-TP with HIV-1 reverse transcriptase (RT) and its role in inhibiting DNA synthesis.

Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP, highlighting translocation blockage.

Experimental Workflow for Stability Analysis

The following workflow outlines the key steps in assessing the stability of EFdA under different environmental conditions.

Caption: Workflow for determining the pH and thermal stability of EFdA.

References

- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. Preformulation studies of EFdA, a novel nucleoside reverse transcriptase inhibitor for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of substitutions at the 4' and 2 positions on the bioactivity of 4'-ethynyl-2-fluoro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EFdA-TP | RT inhibitor | CAS 950913-56-1 | Buy EFdA-TP from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Thermal stability of adenovirus type 2 as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

Molecular Modeling of EFdA-TP in the HIV-1 Reverse Transcriptase Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against HIV-1. Its triphosphate form, EFdA-TP, exhibits a multifaceted inhibition profile, acting as both an immediate and delayed chain terminator and, notably, as a translocation inhibitor. This technical guide provides an in-depth analysis of the molecular interactions between EFdA-TP and the active site of HIV-1 reverse transcriptase (RT), drawing upon a combination of experimental data and computational modeling studies. We present key quantitative data from biochemical and biophysical assays, detail relevant experimental and computational protocols, and utilize visualizations to elucidate the structural basis of EFdA's potent antiviral activity.

Introduction

EFdA is a nucleoside analog that, unlike most approved NRTIs, retains a 3'-hydroxyl group, yet it effectively terminates DNA synthesis.[1][2] This paradoxical characteristic is central to its potent anti-HIV activity. The antiviral efficacy of EFdA is attributed to its active form, EFdA-triphosphate (EFdA-TP), which is a superior substrate for HIV-1 RT compared to the natural substrate, dATP.[2][3] Molecular modeling, in conjunction with structural biology and kinetic studies, has been instrumental in deciphering the intricate mechanisms underlying EFdA-TP's inhibition of HIV-1 RT.

The key structural features of EFdA, the 4'-ethynyl group and a 2'-fluoro substitution, play crucial roles in its high affinity for the RT active site and its resistance to degradation.[4] The 4'-ethynyl group, in particular, engages in significant interactions within a hydrophobic pocket of the enzyme, which is a key determinant of its translocation-defective inhibition mechanism.[5]

Quantitative Data: Binding Affinity and Incorporation Efficiency

The interaction of EFdA-TP with the HIV-1 RT active site has been quantified through various experimental techniques, primarily pre-steady-state kinetics and surface plasmon resonance (SPR). These studies provide valuable data on the binding affinity and incorporation efficiency of EFdA-TP compared to the endogenous nucleotide, dATP.

Table 1: Pre-Steady-State Kinetic Parameters for EFdA-TP and dATP Incorporation by HIV-1 RT [3]

| Substrate | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) |

| dATP | 1.8 ± 0.5 | 310 ± 20 | 170 |

| EFdA-TP | 0.8 ± 0.2 | 330 ± 20 | 410 |

Kd represents the equilibrium dissociation constant, and kpol is the rate of polymerization.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Constants for EFdA-TP and dATP Binding to HIV-1 RT [1]

| Analyte | ka1 (105 M-1s-1) | kd1 (s-1) | ka2 (s-1) | kd2 (10-3 s-1) | KD (nM) |

| dATP | 1.3 ± 0.05 | 4.3 ± 0.1 | 0.29 ± 0.01 | 1.1 ± 0.04 | 330 |

| EFdA-TP | 2.9 ± 0.1 | 3.2 ± 0.1 | 0.18 ± 0.01 | 0.23 ± 0.02 | 34 |

ka1 and kd1 are the association and dissociation rate constants for the initial binding step. ka2 and kd2 represent the rate constants for the conformational change step. KD is the overall equilibrium dissociation constant.

Mechanism of Action: A Multi-pronged Attack

EFdA-TP inhibits HIV-1 RT through multiple, interconnected mechanisms, making it a highly effective antiviral agent.[1][6]

-

Translocation-Defective Inhibition: The primary mechanism of action is the inhibition of translocation.[2][5] After incorporation of EFdA-monophosphate (EFdA-MP) into the nascent DNA chain, the 4'-ethynyl group of EFdA-MP fits into a hydrophobic pocket in the RT active site.[5] This interaction is thought to hinder the movement of the primer-template complex, effectively stalling the polymerase.

-

Immediate and Delayed Chain Termination: Despite possessing a 3'-OH group, EFdA-TP can act as a de facto immediate chain terminator at certain template positions.[1] In other sequence contexts, it acts as a delayed chain terminator, allowing the incorporation of one more nucleotide before synthesis is halted.[1][3]

-

Efficient Misincorporation: HIV-1 RT can efficiently misincorporate EFdA-MP opposite non-cognate template bases.[1] The resulting mismatched primer terminus is difficult for the enzyme to extend, further contributing to the inhibition of DNA synthesis.

Experimental and Computational Protocols

Pre-Steady-State Kinetics

Objective: To determine the kinetic parameters of single nucleotide incorporation by HIV-1 RT.

Methodology:

-

Enzyme-Substrate Complex Formation: Purified HIV-1 RT is pre-incubated with a 5'-radiolabeled DNA primer-template duplex to form a binary complex.

-

Rapid Quench-Flow Experiment: The binary complex is rapidly mixed with a solution containing EFdA-TP or dATP and Mg2+ in a quench-flow apparatus.

-

Reaction Quenching: The reaction is quenched at various time points (milliseconds to seconds) by the addition of a quenching agent (e.g., EDTA).

-

Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Data Analysis: The amount of extended primer at each time point is quantified, and the data are fit to kinetic models to determine the Kd and kpol.[3]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics of EFdA-TP to the HIV-1 RT/DNA complex.

Methodology:

-

Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated DNA primer-template complex.

-

Ligand Immobilization: Purified HIV-1 RT is flowed over the chip, allowing it to bind to the immobilized DNA.

-

Analyte Injection: Solutions of EFdA-TP or dATP at various concentrations are injected over the chip surface.

-

Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time.

-

Data Analysis: The association and dissociation curves are fit to a two-state reaction model to determine the kinetic rate constants (ka1, kd1, ka2, kd2) and the overall dissociation constant (KD).[1]

Molecular Modeling (Generalized Protocol)

Objective: To investigate the binding mode and interactions of EFdA-TP within the HIV-1 RT active site.

Methodology:

-

System Preparation:

-

The crystal structure of HIV-1 RT in complex with a DNA template-primer and an incoming nucleotide (e.g., PDB ID: 1T05) is used as a starting point.

-

The endogenous nucleotide is replaced with the coordinates of EFdA-TP. The structure of EFdA-TP can be built and minimized using quantum mechanical methods (e.g., PM3).

-

-

Molecular Docking (Optional):

-

If a ternary complex structure is not available, molecular docking can be used to predict the binding pose of EFdA-TP in the active site. Software such as AutoDock or GOLD can be employed.

-

-

Molecular Dynamics (MD) Simulation:

-

The RT-DNA-EFdA-TP complex is solvated in a periodic box of water molecules and counter-ions are added to neutralize the system.

-

An appropriate force field (e.g., AMBER, CHARMM) is used to describe the interatomic interactions.

-

The system is first minimized to remove steric clashes, followed by a gradual heating phase and an equilibration phase.

-

A production MD simulation is then run for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

-

-

Data Analysis:

-

Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

-

Interaction Analysis: Hydrogen bonds, hydrophobic interactions, and other non-bonded interactions between EFdA-TP and active site residues are analyzed throughout the simulation.

-

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of EFdA-TP.

-

Visualizing the Molecular Interactions and Mechanisms

The following diagrams, generated using the DOT language, illustrate key aspects of EFdA-TP's interaction with the HIV-1 RT active site.

Caption: Multi-faceted inhibition mechanism of EFdA-TP against HIV-1 RT.

Caption: A generalized workflow for the molecular modeling of EFdA-TP.

Caption: Key hydrophobic interactions of the 4'-ethynyl group of EFdA-TP.

Conclusion

The remarkable potency of EFdA against HIV-1 is a direct result of its unique molecular interactions within the reverse transcriptase active site. The combination of a high binding affinity, efficient incorporation, and a multi-pronged inhibition mechanism, dominated by translocation inhibition, underscores its efficacy. Molecular modeling has been pivotal in providing a structural and dynamic rationale for the experimental observations, particularly the critical role of the 4'-ethynyl group's interaction with a conserved hydrophobic pocket. This detailed understanding at the molecular level is invaluable for the ongoing development of next-generation antiretroviral therapies and for predicting and overcoming potential drug resistance.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Human Immunodeficiency Virus Type 1 Resistance to 4′-Ethynyl-2-Fluoro-2′-Deoxyadenosine Starting with Wild-Type or Nucleoside Reverse Transcriptase Inhibitor-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling of HIV-1 reverse transcriptase drug-resistant mutant strains: implications for the mechanism of polymerase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir, represents a significant advancement in the field of antiretroviral therapy. This nucleoside reverse transcriptase translocation inhibitor (NRTTI) exhibits remarkable potency against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). Its unique mechanism of action, which circumvents common resistance pathways, coupled with a favorable pharmacokinetic profile, positions EFdA as a promising candidate for both treatment and pre-exposure prophylaxis (PrEP) of HIV infection. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of EFdA, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Discovery and Development

The discovery of 4'-ethynyl-2-fluoro-2'-deoxyadenosine was the result of collaborative research efforts aimed at identifying novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved potency and resistance profiles.[1] The strategic incorporation of a 4'-ethynyl group and a 2-fluoro modification to the deoxyadenosine scaffold led to a compound with exceptional anti-HIV activity.[1] Preclinical studies demonstrated that EFdA is effective at subnanomolar concentrations in primary human cells, making it one of the most potent NRTIs identified to date.[1][2]

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine

The chemical synthesis of EFdA has been approached through various methodologies, including enantioselective and diastereoselective strategies to control the stereochemistry of the chiral centers in the ribose sugar moiety.

Enantioselective Synthesis

One notable enantioselective synthesis of EFdA involves a biocatalytic desymmetrization to establish the fully substituted 4'-carbon stereocenter. This is followed by a Noyori-type asymmetric transfer hydrogenation to set the stereochemistry at the 3'-position. A key step in this synthetic route is the selective crystallization of an N-silyl nucleoside intermediate, which facilitates the isolation of the desired β-anomer after the glycosylation reaction.

General Synthetic Workflow

The synthesis of EFdA is a multi-step process that requires careful control of stereochemistry. The following diagram illustrates a generalized workflow for a common synthetic approach.

Caption: Generalized workflow for the chemical synthesis of EFdA.

Mechanism of Action

EFdA's potent antiviral activity stems from its unique mechanism of action as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[1][2] Unlike traditional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA possesses a 3'-OH.[1][2]

Intracellular Phosphorylation

Upon entering the host cell, EFdA is phosphorylated by cellular kinases to its active triphosphate form, EFdA-triphosphate (EFdA-TP).[3] The initial and rate-limiting phosphorylation step is primarily catalyzed by deoxycytidine kinase (dCK).[4]

Caption: Intracellular phosphorylation cascade of EFdA to its active triphosphate form.

Inhibition of HIV Reverse Transcriptase

EFdA-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT). Despite having a 3'-OH group, EFdA-TP acts as a functional chain terminator through a novel mechanism involving the inhibition of translocation.[1][2] After incorporation into the nascent viral DNA strand, the 4'-ethynyl group of the incorporated EFdA monophosphate (EFdA-MP) sterically hinders the repositioning of the primer terminus within the RT active site, a process known as translocation.[2] This stalling of the RT enzyme effectively halts further DNA synthesis.[2]

EFdA can act as both an immediate chain terminator (ICT) and a delayed chain terminator (DCT), depending on the local template sequence.[1]

Caption: Simplified signaling pathway of EFdA's mechanism of action on HIV RT.

Biological Activity and Data Presentation

EFdA has demonstrated exceptional antiviral potency against a wide range of HIV-1 subtypes, including those resistant to currently approved NRTIs.

In Vitro Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of EFdA against various HIV-1 strains in different cell lines.

| HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| HIV-1JR-CSF | PBMCs | 0.25 | 46 | 184,000 | [5][6] |

| HIV-1IIIB | MT-4 cells | 0.073 | >10 | >137,000 | [3] |

| HIV-2EHO | MT-4 cells | 0.098 | >10 | >102,000 | [3] |

| HIV-1NL4-3 | MT-4 cells | 0.05 | - | - | [3] |

Activity Against Resistant Strains

EFdA retains significant activity against HIV-1 strains harboring mutations that confer resistance to other NRTIs.

| Resistance Mutation | Fold Change in EC50 | Reference |

| M184V | 7.5 | [3] |

| Multiple NRTI Mutations | Active | [3] |

Experimental Protocols

The following sections provide an overview of the methodologies used in the synthesis and biological evaluation of EFdA. Note that detailed, step-by-step protocols are often found in the supplementary information of the cited literature.

Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (General Overview)

Objective: To synthesize EFdA with high purity and stereoselectivity.

Materials: Protected ribose derivatives, 2-fluoroadenine, organometallic reagents for ethynylation, reducing agents, deprotection reagents, solvents, and chromatography supplies.

Procedure Outline:

-

Preparation of a protected ribose intermediate: A suitable starting material, such as D-ribose, is protected to allow for selective reactions at specific positions.

-

Introduction of the 4'-ethynyl group: An ethynyl group is introduced at the 4'-position of the sugar ring, often using an organometallic reagent.

-